2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
Scientific Research Applications
Photophysical Properties
The compound's photophysical properties, particularly its hydrogen bond associations, have been extensively studied. For instance, N-(benzo[d]thiazol-2-yl)acetamide demonstrates a unique assembly based on the substituent in the benzothiazole moiety, leading to varied hydrogen bonding patterns. These hydrogen bond formations significantly influence the photophysical behavior of these compounds (Balijapalli et al., 2017).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of this compound have been a focus of many studies. For example, a series of arylidene compounds from 2-iminothiazolidine -4-one were synthesized, revealing the potential for creating a variety of biologically active structures. These derivatives have been characterized using various spectroscopic techniques, highlighting their structural and functional diversity (Azeez & Abdullah, 2019).
Antioxidant and Anti-inflammatory Properties
Compounds related to this chemical structure have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Studies found that certain derivatives exhibit significant antioxidant activity in various assays, and some also display strong anti-inflammatory properties, indicating the therapeutic potential of these compounds (Koppireddi et al., 2013).
Antimicrobial and Antibacterial Activity
Numerous studies have synthesized and tested derivatives of this compound for their antimicrobial and antibacterial activity. The results suggest that certain derivatives possess a broad spectrum of activity against various microorganisms, highlighting their potential as antimicrobial agents (Naraboli et al., 2017), (Borad et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-2-27-16-6-7-18-21(12-16)31-23(24-18)25(13-17-4-3-9-28-17)22(26)11-15-5-8-19-20(10-15)30-14-29-19/h5-8,10,12,17H,2-4,9,11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAAQESQTHKODL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.